trans-3-(Tert-butoxycarbonylamino)cyclobutanecarboxylic acid is a non-natural, conformationally restricted amino acid derivative. It serves as a valuable building block in peptide and small-molecule drug discovery due to its rigid structure, which can influence the conformation and biological activity of the target molecules. []
The compound is primarily sourced from chemical suppliers specializing in organic synthesis, such as AChemBlock and Sigma-Aldrich . It falls under the category of amino acid derivatives, specifically those modified with a tert-butoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
The synthesis of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid can be achieved through several methods, often involving the use of cyclobutane derivatives and tert-butoxycarbonylation techniques.
The molecular structure of trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid features a cyclobutane ring with a carboxylic acid group and a tert-butoxycarbonylamino substituent.
trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid can participate in various chemical reactions typical for amino acids and their derivatives.
The mechanism by which trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid exerts its effects primarily relates to its interactions as a potential drug candidate.
Research indicates that compounds with similar structures may act as inhibitors for specific biological targets, including proteins involved in immune response pathways (e.g., PD-L1) .
trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid has diverse applications in scientific research:
The construction of the strained cyclobutane ring with trans-1,3-functionalization presents significant synthetic challenges due to ring tension and the requirement for precise stereocontrol. Modern methodologies have overcome these limitations through innovative approaches:
Chiral Auxiliary-Mediated Asymmetric Synthesis: The use of tert-butanesulfinamide as a chiral directing agent enables high diastereoselective addition to cyclobutanone precursors. This method involves the condensation of tert-butanesulfinamide with 3-oxocyclobutanecarboxylate derivatives under acid catalysis, followed by stereoselective reduction. The resulting sulfinimine intermediate undergoes diastereoselective reduction using sodium borohydride or sodium triacetoxyborohydride, yielding the trans-configured amine with excellent diastereomeric excess (>95% de) [1] [8]. Subsequent hydrolysis and Boc-protection afford the target compound. The trans selectivity arises from the favored attack on the less hindered face of the rigid bicyclic intermediate [1].
Metal-Mediated Asymmetric Reduction: Titanium-based Lewis acids complexed with chiral ligands facilitate enantioselective reductions of β-amino enone precursors. Particularly effective is titanium(IV) isopropoxide with (R)-BINOL ligands, which reduces 3-(tert-butoxycarbonylamino)cyclobutanone derivatives to the trans alcohol with enantiomeric excesses exceeding 90%. The stereochemical outcome is governed by the chiral ligand's influence on the titanium coordination sphere, directing hydride delivery [1] [8].
Mitsunobu Inversion Strategy: When cis-isomers predominate, Mitsunobu reactions with 4-nitrobenzoic acid/diethyl azodicarboxylate enable stereochemical inversion at C3. This two-step process involves initial esterification of the undesired cis-isomer followed by nucleophilic displacement under Mitsunobu conditions. Subsequent hydrolysis yields the thermodynamically favored trans acid. Though step-intensive, this approach provides >99% stereochemical purity when chromatographic separation fails [8].
Table 1: Comparative Stereoselective Approaches to trans-1,3-Aminocyclobutane Scaffolds
Method | Key Reagent/Catalyst | Diastereoselectivity | Enantioselectivity | Overall Yield |
---|---|---|---|---|
Chiral Sulfinamide Route | (R)-tert-Butanesulfinamide | >20:1 dr | N/A (auxiliary-based) | 45-52% |
Titanium-Catalyzed Reduction | Ti(OiPr)₄/(R)-BINOL | N/A | 88-92% ee | 65-70% |
Enzymatic Resolution | Lipase PS-C (Pseudomonas cepacia) | N/A | >99% ee (after hydrolysis) | 38-42%* |
Mitsunobu Inversion | DIAD/PPh₂/4-nitrobenzoic acid | >50:1 dr | N/A | 55-60% |
*Theoretical maximum yield for kinetic resolution is 50%
The acid-labile tert-butoxycarbonyl (Boc) group remains the predominant protecting group for amino cyclobutane carboxylic acids due to its orthogonal deprotection compatibility and crystallinity-enhancing properties. However, specialized strategies are required for cyclobutane systems:
Acid-Mediated Deprotection Optimization: Standard trifluoroacetic acid (TFA) deprotection (20-50% in dichloromethane, 0-25°C, 1-4 hours) effectively removes the Boc group from cyclobutylamines without ring cleavage. For acid-sensitive downstream intermediates, milder alternatives like trimethylsilyl triflate (0.1 equiv in DCM, -78°C to 0°C) permit Boc removal in <30 minutes with minimized side reactions. Subsequent neutralization with aqueous sodium bicarbonate yields the hydrochloride salt after solvent evaporation [1] [3]. The strained cyclobutane ring exhibits surprising stability toward moderately strong Brønsted acids but may undergo fragmentation under prolonged exposure to concentrated mineral acids.
Boc Protection Under Schotten-Baumann Conditions: Acylation of 3-aminocyclobutanecarboxylic acid esters employs di-tert-butyl dicarbonate (Boc₂O) in biphasic systems (water/dichloromethane or water/THF) with inorganic bases (sodium carbonate, sodium hydroxide). Maintaining pH 8-9 is critical to suppress dialkylation and ester hydrolysis. Triethylamine (1-2 equiv) in anhydrous THF at 0-5°C represents an alternative anhydrous protocol yielding >95% Boc-protected product. The electron-deficient cyclobutylamine nitrogen requires slightly extended reaction times (4-8 hours) compared to linear amines [1] [9].
Orthogonal Protection Schemes: For peptide coupling requiring selective amine deprotection, acid-stable groups like alloc (allyloxycarbonyl) enable sequential deprotection. The alloc group is removed via palladium-catalyzed allyl transfer to scavengers (morpholine, phenylsilane) under near-neutral conditions. This strategy permits Boc retention during alloc removal, facilitating segment condensation in cyclobutane-containing peptides [3] [7].
Table 2: Protection/Deprotection Performance in Cyclobutane Systems
Reaction | Conditions | Reaction Time | Yield | Byproduct Formation |
---|---|---|---|---|
Boc Protection | Boc₂O, NaOH aq./dioxane (1:1), 0°C→RT | 5 h | 92% | <2% (di-Boc) |
Boc₂O, Et₃N, anhyd. THF, 0°C→RT | 8 h | 95% | None detected | |
Boc Deprotection | 4M HCl/dioxane, 25°C | 45 min | 89% | Traces (<1%) |
30% TFA/DCM, 25°C | 2 h | 95% | <5% (ester cleavage)* | |
TMSOTf (0.1 equiv), DCM, -78°C→0°C | 25 min | 90% | None detected |
*Observed with methyl ester derivatives
The incorporation of conformationally constrained trans-3-Boc-aminocyclobutanecarboxylic acid into peptidomimetics enhances target affinity and metabolic stability. Solid-phase synthesis (SPS) enables efficient assembly:
Cyclobutane Incorporation and Coupling: Following resin loading, Fmoc deprotection (20% piperidine/DMF) precedes chain elongation. The sterically hindered cyclobutylamine nucleophile exhibits reduced acylation kinetics. Coupling requires activated esters (HATU, HBTU) or acid chlorides with strong bases (DIPEA, N-methylmorpholine) in DMF or NMP. Double coupling (2×30 min) or elevated temperatures (45°C) achieves >99% completion monitored by Kaiser test. The trans-1,3-disubstitution pattern enhances conformational rigidity, reducing epimerization risk during coupling versus proline derivatives [6].
Conformational Effects: Circular dichroism studies of model peptides reveal that trans-3-aminocyclobutanecarboxylic acid induces pronounced chain bending and restricts φ/ψ backbone angles. This promotes type II' β-turn formation when incorporated at the (i+1) position, explaining its utility in protease inhibitor design targeting chymotrypsin-like serine proteases. Molecular dynamics simulations indicate reduced conformational entropy versus proline-containing analogs [7].
Enantioselective catalysis provides the most atom-economical access to optically pure trans-3-Boc-aminocyclobutanecarboxylic acid, circumculating resolution steps:
Transition Metal-Catalyzed Asymmetric Hydrogenation: Iridium complexes with chiral P,N-ligands (e.g., BoPhox, ZhangPhos) hydrogenate 3-substituted cyclobutene carboxylic acids or enol acetates with exceptional enantioselectivity. Critical to success is substrate protection: the free amine must be masked as phthalimide or acetamide prior to hydrogenation. Using [Ir(cod)Cl]₂/Walphos catalyst (0.5-1 mol%) under 50-100 bar H₂ in methanol at 50°C achieves >98% ee for trans-products after Boc exchange [7]. The mechanism involves diastereoselective hydride transfer to substrate coordinated in a bidentate fashion through nitrogen and olefin.
Organocatalytic Approaches: Phase-transfer catalysts like quaternary ammonium salts of cinchona alkaloids resolve racemic N-acyl cyclobutanones via asymmetric α-amination. Using di-tert-butyl azodicarboxylate (5 equiv) and catalyst IV (2 mol%) in toluene/water at -35°C, the reaction affords α-hydrazino derivatives in 92% ee. Subsequent hydrogenolytic cleavage and reduction yields the trans amino acid precursor. Though step-intensive, this method provides access to either enantiomer by selecting pseudoenantiomeric catalysts [7].
Enzymatic Kinetic Resolution: Hydrolases (lipases, esterases) selectively hydrolyze one enantiomer of racemic trans-3-Boc-aminocyclobutanecarboxylate esters. Lipase PS-C (Pseudomonas cepacia) immobilized on celite demonstrates excellent selectivity (E > 200) for the (R) ethyl ester in phosphate buffer (pH 7)/MTBE biphasic systems. After 40-50% conversion, the unreacted (S)-ester (ee >99%) is isolated by extraction, while the (R)-acid precipitates from the aqueous phase. Acidification recovers the (R)-acid with 98% ee. This scalable resolution achieves industrial viability, particularly for GHSR agonist intermediates requiring high optical purity [3] [6].
Table 3: Catalytic Asymmetric Methods for Enantiomerically Enriched Trans Isomers
Catalytic System | Substrate | Conditions | ee (%) | Reference |
---|---|---|---|---|
Iridium Catalysis | 3-Phthalimido-cyclobutanone | [Ir(cod)Cl]₂/Walphos, H₂ (80 bar), MeOH, 50°C | 98.5 | [7] |
Cinchona Phase-Transfer | 3-Oxocyclobutanecarboxamide | Catalyst IV, DBAD, toluene/H₂O, -35°C | 92 | [7] |
Lipase PS-C Resolution | rac-trans-ethyl ester | pH 7 phosphate buffer/MTBE, 25°C | >99 (unreacted ester) | [3] |
Copper/Bis(oxazoline) | Cyclobutenyl ester | Cu(OTf)₂/L*, Et₂O, -78°C | 95 | [7] |
Compound Identification Table
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1